molecular formula C18H37O6P B14737499 2-Diethoxyphosphoryloxyethyl dodecanoate CAS No. 5437-96-7

2-Diethoxyphosphoryloxyethyl dodecanoate

Cat. No.: B14737499
CAS No.: 5437-96-7
M. Wt: 380.5 g/mol
InChI Key: ZIJALXLWMGRBPP-UHFFFAOYSA-N
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Description

2-Diethoxyphosphoryloxyethyl dodecanoate is an organophosphorus compound featuring a dodecanoate (laurate) ester linked to a diethoxyphosphoryloxyethyl group. This structure combines the hydrophobic properties of the dodecanoate chain with the polar, hydrolytically stable diethoxyphosphoryl moiety. Such compounds are often explored for applications requiring controlled release, surfactant behavior, or biodegradability due to the balance between lipophilic and hydrophilic groups .

Properties

CAS No.

5437-96-7

Molecular Formula

C18H37O6P

Molecular Weight

380.5 g/mol

IUPAC Name

2-diethoxyphosphoryloxyethyl dodecanoate

InChI

InChI=1S/C18H37O6P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24-25(20,22-5-2)23-6-3/h4-17H2,1-3H3

InChI Key

ZIJALXLWMGRBPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethoxyphosphoryloxyethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-diethoxyphosphoryloxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as magnesium oxide (MgO), can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphoryloxyethyl dodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The diethoxyphosphoryloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Diethoxyphosphoryloxyethyl dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diethoxyphosphoryloxyethyl dodecanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryloxyethyl group can interact with enzymes and proteins, leading to changes in their activity and function. This interaction can result in various biological effects, such as antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Applications/Properties Environmental/Biological Notes Source Citations
2-Diethoxyphosphoryloxyethyl dodecanoate Diethoxyphosphoryloxyethyl, dodecanoate Surfactants, controlled-release systems Likely lower hydrolytic degradation due to phosphoester stability
Copper dodecanoate Dodecanoate-copper complex Antifouling paints (epoxy/rosin resins) Low copper leaching; eco-friendly alternative to commercial coatings
Undecyl dodecanoate Undecyl ester of dodecanoate Resin byproduct (polymerization) Forms via decarboxylation of lauryl peroxide; industrial relevance
Ethyl 2-acetyldodecanoate Acetylated dodecanoate ester Solvents, flavor/fragrance precursors Higher volatility compared to phosphorylated analogs
Sodium dodecanoate (laurate) Carboxylate salt of dodecanoic acid Antimicrobial agent, surfactant Toxic to C. elegans; triggers avoidance behavior

Structural and Functional Differences

  • Phosphorus-Containing vs. Simple Esters: The diethoxyphosphoryl group in the target compound enhances polarity and hydrolytic stability compared to simple esters like undecyl dodecanoate or ethyl 2-acetyldodecanoate. This makes it suitable for applications requiring prolonged activity, such as slow-release formulations .

Table 2: Comparative Performance Metrics

Parameter This compound Copper Dodecanoate Sodium Dodecanoate
Hydrolytic Stability High (phosphoester bond) Moderate Low (carboxylate)
Environmental Leaching Not studied 0.2 µg/cm²/day N/A
Biological Activity Likely low toxicity Antifouling Toxic to C. elegans
Industrial Use Surfactants, drug delivery Marine coatings Food preservatives

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